greA protein - 148348-88-3

greA protein

Catalog Number: EVT-1519843
CAS Number: 148348-88-3
Molecular Formula: C56H32AlClN8O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GreA is classified as a transcription elongation factor and is part of a family of proteins that includes GreB, both of which are crucial for the proper functioning of RNA polymerase during the transcription process. These factors are encoded by the greA gene located on the bacterial chromosome and are predominantly expressed in response to various stress conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of GreA typically involves recombinant DNA technology, where the greA gene is cloned into an expression vector. The protein can be expressed in E. coli host cells, followed by purification using methods such as immobilized-metal affinity chromatography combined with gel filtration chromatography. This purification process ensures that GreA is obtained in a functional form suitable for biochemical assays .

In experimental setups, GreA can be added to cell-free transcription systems, such as the PURE (Protein synthesis Using Recombinant Elements) system, to study its effects on transcription rates and efficiency. The concentration of GreA influences transcription kinetics, with optimal activity observed at specific concentrations .

Molecular Structure Analysis

Structure and Data

GreA exhibits a unique structural organization characterized by an N-terminal coiled-coil domain formed by two antiparallel alpha helices and a C-terminal globular domain containing a beta-barrel structure. The two domains are connected by a flexible linker region, allowing for conformational flexibility that is essential for its interaction with RNA polymerase .

The structural data indicate that the coiled-coil domain enters through the secondary channel of RNA polymerase, facilitating its role in enhancing transcript cleavage during backtracking events .

Chemical Reactions Analysis

Reactions and Technical Details

GreA participates in several key biochemical reactions during transcription elongation:

These reactions are crucial for maintaining transcription fidelity under various cellular conditions.

Mechanism of Action

Process and Data

The mechanism by which GreA operates involves its binding to RNA polymerase near the secondary channel. Upon binding, GreA activates the endonucleolytic activity of RNA polymerase, which cleaves misaligned or backtracked nascent RNA transcripts. This cleavage allows the enzyme to reposition correctly and continue synthesizing RNA without stalling .

Experimental data show that GreA can significantly enhance transcription rates when included in transcription assays, demonstrating its role as a vital regulatory factor in gene expression .

Physical and Chemical Properties Analysis

Physical Properties

GreA is soluble in aqueous solutions and exhibits stability under physiological conditions typically found in bacterial cells. Its structural features contribute to its functionality as a molecular chaperone during stress responses.

Chemical Properties

GreA interacts specifically with nucleic acids and proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are critical for its function in facilitating efficient transcription elongation and preventing misfolding or aggregation of nascent polypeptides during stress conditions .

Applications

Scientific Uses

GreA has significant applications in molecular biology research, particularly in studies involving:

  • Transcription Mechanisms: Understanding how elongation factors like GreA influence RNA synthesis can provide insights into gene regulation.
  • Synthetic Biology: The incorporation of GreA into cell-free systems enhances protein synthesis efficiency, making it valuable for synthetic biology applications where precise control over gene expression is required .
  • Protein Folding Studies: Due to its chaperone-like properties, GreA is utilized in studies aimed at understanding protein aggregation and refolding processes under stress conditions .
Structural Characteristics of GreA Protein

Domain Architecture: Coiled-Coil and Globular Domains

GreA features a bipartite structure comprising two distinct functional domains. The N-terminal domain (NTD) forms an antiparallel α-helical coiled-coil "finger" that extends ~45 Å into the RNA polymerase (RNAP) secondary channel. This domain includes two α-helices (residues 14–58) connected by a β-turn, creating a rigid projection critical for RNA contact [1] [6]. The C-terminal domain (CTD) adopts a globular fold (residues 82–158) with a β-barrel core flanked by an α-helix, structurally belonging to the FK506-binding protein (FKBP) superfamily. The CTD mediates primary RNAP binding via electrostatic interactions with the β' rim-helices (residues V673–E685) [2] [4]. A flexible linker (residues 59–81) connects these domains, permitting limited conformational mobility essential for RNAP docking [1] [3].

Molecular Interactions with RNA Polymerase (RNAP)

Binding Dynamics at the RNAP Secondary Channel

GreA binds the RNAP secondary channel—a conserved entryway for nucleotides and regulatory factors. Cryo-EM studies reveal that the coiled-coil NTD penetrates deeply into the channel, positioning its tip near the catalytic Mg²⁺ site. Concurrently, the CTD anchors GreA to the RNAP surface through charge-complementary interactions with the β' subunit. This binding mode sterically excludes other secondary channel factors (e.g., DksA, GreB, Rnk), creating a competitive regulatory landscape [4] [5] [6]. Mutations disrupting CTD electrostatics (e.g., K98A) reduce RNAP affinity by >50-fold, confirming the CTD’s role in complex stabilization [2] [7].

Role of Acidic Residues (e.g., D41, E44) in Catalytic Activity

The NTD tip harbors conserved acidic residues (D41 and E44) that directly coordinate the RNAP catalytic Mg²⁺ ions. These residues activate RNAP’s intrinsic endonuclease activity, enabling hydrolytic cleavage of backtracked RNA 3′-fragments (typically 2–3 nt). Biochemical assays show that alanine substitutions (D41A/E44A) abolish transcript cleavage in vitro without impairing RNAP binding, confirming their catalytic role [1] [3] [6]. This catalytic mechanism is shared with the eukaryotic homolog TFIIS but differs from DksA, which lacks transcript cleavage activity [5] [6].

Structural Homology with GreB and DksA Proteins

GreA shares significant structural homology with two key RNAP regulators:

  • GreB: Exhibits a similar domain organization but possesses a larger N-terminal "basic patch" (lysine/arginine cluster). This patch enables GreB to cleave longer backtracked RNA fragments (up to 18 nt) compared to GreA [2] [7].
  • DksA: Contains a homologous coiled-coil domain but diverges at the CTD, which features a zinc-finger motif. DksA synergizes with ppGpp to regulate transcription initiation rather than elongation [5] [6].
  • Rnk/Gfh1: Shorter coiled-coil anti-Gre factors (e.g., Rnk) compete with GreA for RNAP binding but lack catalytic residues, functioning as inhibitors [4].

Table 1: Structural and Functional Comparison of GreA Homologs

ProteinCoiled-Coil LengthCatalytic ResiduesRNA Cleavage SizePrimary Function
GreA~45 ÅD41, E442–3 ntAnti-arrest, fidelity
GreB~45 ÅD41, E44Up to 18 ntRescue arrested complexes
DksA~40 ÅD71, D74NoneInitiation regulation (with ppGpp)
Rnk~22 ÅAbsentNoneAnti-Gre factor

Mutational Analysis of Functional Motifs

Systematic mutagenesis has delineated key functional regions:

  • Acidic Tip Mutants (D41N, E44K): Abolish transcript cleavage and anti-arrest activity but retain RNAP binding. In vivo, these mutants increase recombination frequency (e.g., RecA-RecBCD efficiency rises 3-fold), suggesting unresolved transcription-replication conflicts [3] [10].
  • Basic Patch Mutants (K25A/R27A): Disrupt electrostatic interactions with RNA phosphates. These mutants show reduced readthrough of arrested complexes and fail to complement greA⁻/greB⁻ thermosensitivity, confirming the patch’s role in RNA anchoring [7].
  • CTD Hydrophobic Core Mutants (V117A/L125A): Destabilize domain folding, impairing RNAP binding and in vivo function [2] [3].

Table 2: Functional Impact of GreA Mutations

MutationDomainRNAP BindingCleavage ActivityIn Vivo Phenotype
D41A/E44ANTD (catalytic)UnaffectedLostLethal at high expression; ↑ recombination
K25A/R27ANTD (basic patch)Reduced 2-foldMinimally backtracked TEC onlyNo rescue of greA⁻/greB⁻ thermosensitivity
V117A/L125ACTD (core)LostLostFailure to suppress salt sensitivity
ΔCoiled-coilNTDLostLostNon-functional in vivo

Conformational Flexibility and Allosteric Regulation

GreA exhibits interdomain flexibility mediated by its linker region. Structural analyses show:

  • The NTD can adopt a retracted state when unbound, preventing nonspecific RNA interactions. RNAP binding induces an extended conformation, positioning D41/E44 near the catalytic site [1] [6].
  • pH-dependent conformational changes are observed in the homolog Gfh1, suggesting allosteric regulation may modulate GreA activity during stress [4].
  • Competition with DksA induces mutual allosteric effects: GreA overexpression rescues dksA⁻ growth defects on minimal media, while DksA attenuates GreA-mediated cleavage in backtracked complexes [5] [6].

Compound Names Mentioned: GreA protein, RNA polymerase (RNAP), GreB protein, DksA protein, Rnk protein, Gfh1 protein, TFIIS.

Properties

CAS Number

148348-88-3

Product Name

greA protein

Molecular Formula

C56H32AlClN8O4

Synonyms

greA protein

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